2-Azido-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
“2-Azido-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a chemical compound that may be used for pharmaceutical testing . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis and crystal structure determination of related compounds, highlighting the methods for synthesizing complex molecules with azido groups and their structural characterization. For example, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol demonstrates the intricacies of molecular synthesis and the importance of characterizing these molecules using X-ray diffraction (Percino et al., 2006).
Magnetic Properties and Coordination Chemistry
- Research on ferromagnetic interactions in EO-azido-bridged binuclear transition metal(II) systems provides insights into the magnetic properties of compounds with azido bridges and their potential applications in materials science and magnetic data storage (Zhang et al., 2012).
Azide-bridged Compounds
- Investigations into azide-bridged MnII complexes of pyridyl/imine ligands explore the structural diversity and novel features of azide-bridged compounds, which could be relevant for the development of new materials with unique magnetic properties (Karmakar et al., 2006).
Photoredox Catalysis
- A study on visible light photoredox alkylazidation of alkenes with sodium azide highlights the role of azide compounds in photoredox catalysis, suggesting potential applications in the synthesis of azido-containing organic molecules and pharmaceuticals (Yang et al., 2020).
Synthesis of Heterocyclic Compounds
- Research on the synthesis of new heterocyclic betaines involving pyrrolidine rings and azido groups underscores the versatility of these functional groups in organic synthesis and the potential for creating compounds with a wide range of biological activities (Funt et al., 2018).
Properties
IUPAC Name |
2-azido-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-6(13)7-2-3-12(5-7)8(14)4-10-11-9/h6-7,13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODNWKXIIFVEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)CN=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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